molecular formula C8H12BrN B6325999 1-Ethyl-3-methylpyridinium bromide;  99% CAS No. 54778-76-6

1-Ethyl-3-methylpyridinium bromide; 99%

Cat. No. B6325999
CAS RN: 54778-76-6
M. Wt: 202.09 g/mol
InChI Key: PUBHYFMAUADWKI-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylpyridinium bromide is a type of pyridinium salt . It is used in the laboratory for various purposes . It has been used in the synthesis of Bismuth (III) halide complexes .


Synthesis Analysis

Bismuth (III) halide complexes with 1-ethyl-3-methylpyridinium have been synthesized when BiI3 reacted with 1-ethyl-3-methylpyridinium iodide in organic solvents . The structure and composition of the product are affected not only by the ratio of reagents but also by the choice of solvent for the reaction .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-methylpyridinium bromide has been analyzed using X-ray diffraction . The structure of the cation, the ratio of reagents, and the conditions under which the product crystallizes have the greatest influence .


Chemical Reactions Analysis

The chemical reactions of 1-Ethyl-3-methylpyridinium bromide have been studied in various contexts. For instance, it has been used in the synthesis of Bismuth (III) halide complexes . The reaction conditions significantly affect the structure and composition of the product .


Physical And Chemical Properties Analysis

1-Ethyl-3-methylpyridinium bromide has a molecular formula of C8H12N and an average mass of 122.187 Da . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

1-Ethyl-3-methylpyridinium bromide: A Comprehensive Analysis of Scientific Research Applications

Safety and Hazards

According to the safety data sheet, 1-Ethyl-3-methylpyridinium bromide should be handled with care. It is advised to avoid contact with skin or inhalation of spillage, dust, or vapor . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

Future Directions

Pyridinium salts, including 1-Ethyl-3-methylpyridinium bromide, have played an intriguing role in a wide range of research topics over the centuries . They are expected to continue to be important in various fields, including materials science and biological issues related to gene delivery .

properties

IUPAC Name

1-ethyl-3-methylpyridin-1-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.BrH/c1-3-9-6-4-5-8(2)7-9;/h4-7H,3H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBHYFMAUADWKI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC(=C1)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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